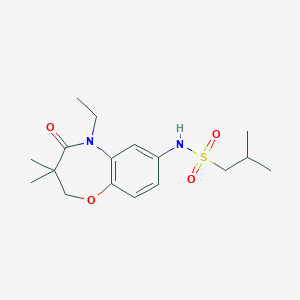

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide

CAS No.: 922103-67-1

Cat. No.: VC7407119

Molecular Formula: C17H26N2O4S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922103-67-1 |

|---|---|

| Molecular Formula | C17H26N2O4S |

| Molecular Weight | 354.47 |

| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide |

| Standard InChI | InChI=1S/C17H26N2O4S/c1-6-19-14-9-13(18-24(21,22)10-12(2)3)7-8-15(14)23-11-17(4,5)16(19)20/h7-9,12,18H,6,10-11H2,1-5H3 |

| Standard InChI Key | QULCSKFPMLNZGN-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,5-benzoxazepine ring system substituted at the 7-position with a 2-methylpropane-1-sulfonamide group. The benzoxazepine core consists of a fused benzene and oxazepine ring, with additional ethyl and dimethyl substituents at the 5- and 3-positions, respectively. The sulfonamide group (-SONH) is branched via a 2-methylpropane chain, enhancing lipophilicity compared to simpler sulfonamide derivatives.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 354.47 g/mol |

| SMILES | CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |

| InChIKey | QULCSKFPMLNZGN-UHFFFAOYSA-N |

| PubChem CID | 40958026 |

The InChIKey and SMILES notations confirm the stereochemical arrangement and connectivity, critical for computational drug design. Solubility data remain unreported, but the presence of polar sulfonamide and ketone groups suggests moderate aqueous solubility, balanced by hydrophobic alkyl substituents.

Synthesis and Purification

Reaction Pathway

While detailed synthetic protocols are proprietary, the compound’s synthesis likely follows a multi-step sequence common to benzoxazepine sulfonamides. A plausible route involves:

-

Benzoxazepine Core Formation: Cyclocondensation of o-aminophenol derivatives with ketones or aldehydes under acidic conditions.

-

Sulfonamide Introduction: Nucleophilic substitution at the 7-position using 2-methylpropane-1-sulfonamide under basic catalysis.

-

Purification: Chromatography or recrystallization to isolate the target compound.

Table 2: Hypothetical Synthetic Conditions

| Step | Reactants | Conditions | Purification Method |

|---|---|---|---|

| 1 | o-Aminophenol, Ethyl ketone | HCl, reflux, 12 hrs | Filtration |

| 2 | Intermediate, Sulfonamide | KCO, DMF, 80°C | Column Chromatography |

| 3 | Crude product | Ethanol/Water | Recrystallization |

Optimization of temperature, solvent, and catalyst is critical for yield enhancement. The ethyl and dimethyl groups likely necessitate steric considerations during ring closure.

Biological Activity and Mechanism of Action

Hypothetical Targets and Applications

-

Antimicrobial: Resistance-resistant antibacterial agents via DHPS inhibition.

-

Anxiolytic/Sedative: GABA receptor modulation for anxiety disorders.

-

Anticancer: Sulfonamides exhibit carbonic anhydrase IX inhibition in tumors.

Research Applications and Development

Medicinal Chemistry

The compound serves as a lead structure for derivatization. Key modifications could include:

-

Side Chain Variation: Altering the sulfonamide’s alkyl group to tune lipophilicity.

-

Benzoxazepine Substitution: Introducing electron-withdrawing groups to enhance metabolic stability.

Table 3: Proposed Derivative Strategies

| Modification Site | Objective | Expected Outcome |

|---|---|---|

| Sulfonamide alkyl chain | Increase blood-brain barrier penetration | Enhanced CNS activity |

| 3,3-Dimethyl substituents | Reduce oxidative metabolism | Improved half-life |

| 4-Oxo group | Introduce hydrogen-bond acceptors | Higher target affinity |

Preclinical Considerations

-

ADMET Profiling: Predictive modeling indicates moderate hepatic clearance due to cytochrome P450 interactions. The 2-methylpropane chain may reduce renal excretion.

-

Toxicity: Sulfonamides carry hypersensitivity risks; structural analogs require rigorous safety screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume